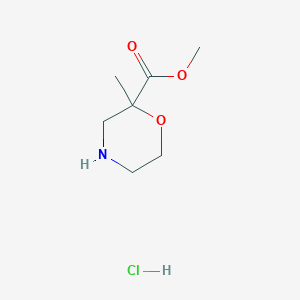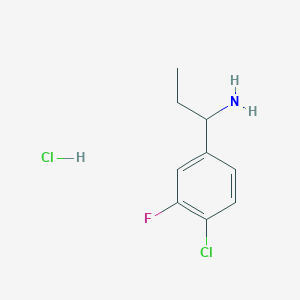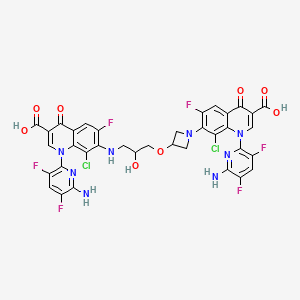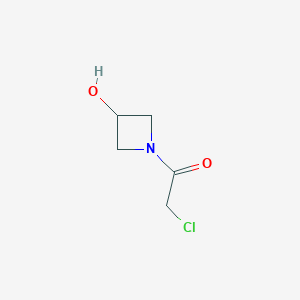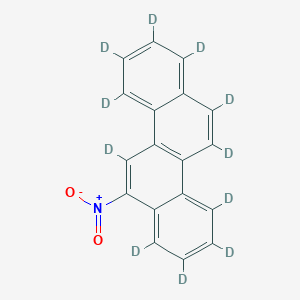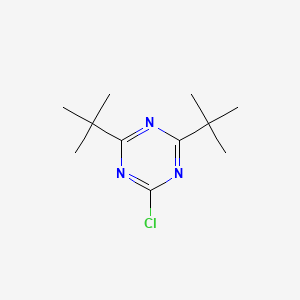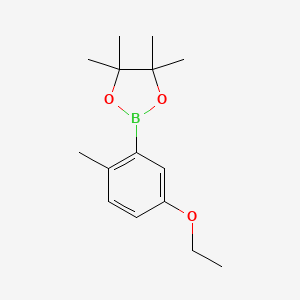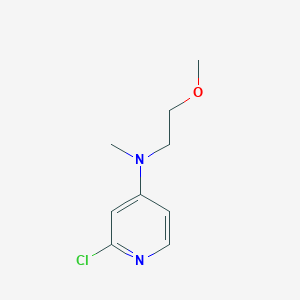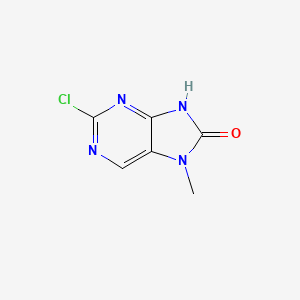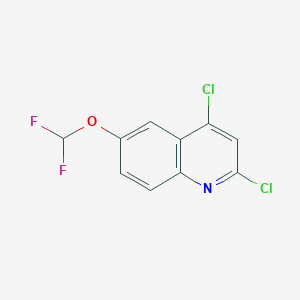![molecular formula C8H6BrN3O2 B1433832 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 1622993-11-6](/img/structure/B1433832.png)
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
概要
説明
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by a triazolopyridine core structure, which is a common motif in medicinal chemistry due to its potential biological activities. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals.
生化学分析
Biochemical Properties
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes, including JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa, with significant inhibition of c-Met kinase . This compound also affects gene expression by altering the transcriptional activity of target genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like JAK1 and JAK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on signaling pathways, such as the JAK-STAT pathway, which is crucial for cell growth and immune response regulation . Additionally, the compound’s interaction with RORγt results in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (0-8°C) and maintains its activity over extended periods In vitro studies have shown that the compound retains its inhibitory activity over several hours, but the long-term effects in vivo are still under study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may occur, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing drug delivery and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be adapted for larger-scale production, ensuring efficiency and sustainability.
化学反応の分析
Types of Reactions
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Condensation Reactions: The triazolopyridine core can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dry toluene is often used as a solvent in these reactions.
Temperature: Reactions are typically carried out at elevated temperatures, around 140°C.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield aminated derivatives of the original compound.
科学的研究の応用
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Biological Studies: The compound is studied for its potential anti-inflammatory and anti-cancer properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses. The compound binds to the receptor, inhibiting its activity and thereby modulating the immune response .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound shares a similar triazolopyridine core but differs in its functional groups.
6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridine: Another similar compound with a bromine atom at a different position.
Uniqueness
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMYYPMNGQJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


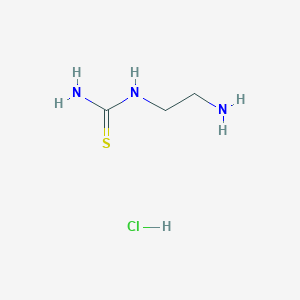
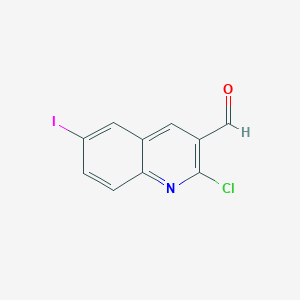
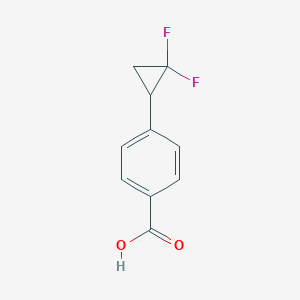
![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
